(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate
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Overview
Description
(S)-3,3’-Bis(3,5-diphenyl)phenyl-1,1’-binaphthyl-2,2’-diyl Hydrogen Phosphate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its binaphthyl core, which is substituted with multiple phenyl groups, making it a highly conjugated system with interesting electronic properties.
Preparation Methods
The synthesis of (S)-3,3’-Bis(3,5-diphenyl)phenyl-1,1’-binaphthyl-2,2’-diyl Hydrogen Phosphate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the binaphthyl core, followed by the introduction of the phenyl groups through various coupling reactions. The final step involves the phosphorylation to introduce the hydrogen phosphate group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenyl groups can be oxidized under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the binaphthyl core or the phenyl groups, potentially leading to the formation of partially hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3,3’-Bis(3,5-diphenyl)phenyl-1,1’-binaphthyl-2,2’-diyl Hydrogen Phosphate has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, helping to induce chirality in the products of certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which (S)-3,3’-Bis(3,5-diphenyl)phenyl-1,1’-binaphthyl-2,2’-diyl Hydrogen Phosphate exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating to a metal center and influencing the stereochemistry of the reaction. In biological systems, it may interact with proteins or enzymes through non-covalent interactions, affecting their activity or stability. The molecular targets and pathways involved vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Similar compounds include other binaphthyl derivatives and multi-phenyl substituted organic molecules. What sets (S)-3,3’-Bis(3,5-diphenyl)phenyl-1,1’-binaphthyl-2,2’-diyl Hydrogen Phosphate apart is its specific substitution pattern and the presence of the hydrogen phosphate group, which can influence its reactivity and interactions. Other similar compounds might include:
Binaphthyl derivatives: Such as 1,1’-binaphthyl-2,2’-diyl hydrogen phosphate.
Multi-phenyl substituted compounds: Like triphenylphosphine and its derivatives.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering opportunities for further exploration and application.
Biological Activity
(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (CAS No. 1496637-05-8) is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic prospects based on diverse research findings.
Chemical Structure and Properties
The compound features a complex binaphthyl structure with phosphoric acid moiety, contributing to its chiral nature and potential interactions with biological targets. The molecular formula is C56H37O4P, and it has a molecular weight of approximately 804.86 g/mol .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive bacteria. A qualitative analysis demonstrated that certain synthesized compounds inhibited the growth of Enterococcus faecium , producing inhibition zones of up to 20 mm .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro assays revealed that related compounds possess strong cytotoxic activity against HeLa cells and other cancer types. The IC50 values for these compounds suggest a potent anticancer profile .
Study 1: Antibacterial Effects
In a study focused on the antibacterial effects of related compounds, the synthesized derivatives were tested for their ability to inhibit biofilm formation in E. faecalis . The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm viability .
Study 2: Cytotoxicity Evaluation
A comparative study assessed the cytotoxicity of this compound against various cancer cell lines including HeLa and K562. The findings demonstrated that the compound exhibited an IC50 value significantly lower than many standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .
Data Tables
Biological Activity | Tested Compound | IC50 (µM) | Target Cell Line |
---|---|---|---|
Antibacterial | (S)-3,3'-Bis... | N/A | E. faecium |
Cytotoxic | (S)-3,3'-Bis... | 0.16 | HeLa |
Cytotoxic | Related Compound | 0.25 | K562 |
Properties
IUPAC Name |
10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H37O4P/c57-61(58)59-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)60-61)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36H,(H,57,58) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFROSIXQYJFKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H37O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.